N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d][1,3]dioxole carboxamide moiety and a 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethylthio side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole and benzodioxole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity . Its molecular formula is C₂₀H₁₄F₃N₅O₄S₂, with a monoisotopic mass of 545.05 g/mol (ChemSpider ID: 897757-89-0) .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O4S2/c20-19(21,22)11-2-4-12(5-3-11)23-15(27)8-31-18-26-25-17(32-18)24-16(28)10-1-6-13-14(7-10)30-9-29-13/h1-7H,8-9H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHVOHMAVWYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring system linked to a benzo[d][1,3]dioxole moiety, with a trifluoromethyl group that enhances its lipophilicity and biological activity. Its molecular formula is , and it possesses a molecular weight of 468.47 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole A | HL-60 (Leukemia) | 5.0 | Induction of apoptosis |
| Thiadiazole B | MDA-MB-231 (Breast Cancer) | 6.7 | Inhibition of cell proliferation |
| N-(5-(Thiadiazolyl)) | A549 (Lung Cancer) | 4.5 | Cell cycle arrest in G0/G1 phase |
Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress within cancer cells can lead to apoptosis.
- Modulation of Apoptotic Pathways : The compound may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in vivo:
Case Study 1: Efficacy in Xenograft Models
In a study involving xenograft models of human breast cancer (MDA-MB-231), treatment with a related thiadiazole derivative resulted in a significant reduction in tumor volume compared to controls. The compound was administered at doses of 10 mg/kg/day for three weeks, demonstrating a promising therapeutic index .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer activity of thiadiazole derivatives. It was found that these compounds could effectively inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells .
Scientific Research Applications
Biological Evaluation
Preliminary studies indicate that N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may exhibit various biological activities:
Anticancer Activity
Research has shown that compounds containing thiadiazole and benzo[d][1,3]dioxole structures can display significant anticancer properties. For instance:
- Molecular Docking Studies : Indicate favorable interactions with dihydrofolate reductase (DHFR), suggesting potential as an enzyme inhibitor.
Antimicrobial Properties
Compounds with similar structural features have been reported to possess antimicrobial activities against various pathogens. The presence of the thiadiazole ring is particularly notable for its role in enhancing these properties .
Case Studies
Several studies have explored related compounds with similar structural motifs:
- Thiadiazole Derivatives : A study synthesized novel 1,3,4-thiadiazoles that demonstrated significant cytotoxicity against human cancer cell lines (HepG-2 and A549). These compounds were evaluated against standard treatments like cisplatin .
- Enzyme Inhibition Studies : Research on compounds featuring trifluoromethyl groups has indicated their potential as enzyme inhibitors in various biochemical pathways. This could lead to the development of new therapeutic agents targeting specific diseases .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
Example Compounds :
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (3a–d) ()
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide ()
Analysis :
The target compound’s benzodioxole and trifluoromethyl groups differentiate it from simpler phenyl/thioxo-substituted thiadiazoles. These groups likely enhance binding affinity to hydrophobic pockets in biological targets compared to alkyl or phenyl substituents .
Benzodioxole-Containing Carboxamides
Example Compounds :
- 4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxamide ()
- 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide ()
Analysis :
The benzodioxole moiety is a common pharmacophore in these compounds, but its positioning (directly vs. fused) influences solubility and target selectivity. The target compound’s trifluoromethyl group may confer better metabolic stability than methoxy or fluoro substituents .
Thiazole and Triazole Derivatives
Example Compounds :
Nitrothiophene and sulfonyl groups in analogues enhance electron-withdrawing effects, which the target compound achieves via its trifluoromethyl group .
Trifluoromethyl-Substituted Analogues
Example Compound :
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
Analysis :
The target compound’s trifluoromethyl group is part of a flexible side chain, whereas in ’s analogue, it is rigidly positioned on a phenyl ring. This flexibility may allow better adaptation to enzymatic active sites .
Spectroscopic Characterization
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains:
- 1,3,4-Thiadiazole ring : Enhances electron-deficient character, enabling nucleophilic substitutions or interactions with biological targets.
- Trifluoromethyl group : Increases lipophilicity and metabolic stability, influencing bioavailability .
- Benzo[d][1,3]dioxole : Contributes to π-π stacking interactions in enzyme binding.
- Carboxamide group : Facilitates hydrogen bonding with amino acid residues in target proteins.
Methodological Insight : Prioritize spectroscopic analysis (NMR, IR) to confirm functional group integrity during synthesis. Computational tools (e.g., DFT) can model electronic effects .
Q. What are common synthetic routes for this compound?
A representative synthesis involves:
Thiadiazole core formation : Condensation of thiosemicarbazide with a carboxylic acid derivative under reflux (e.g., in DMF or ethanol) .
Thioether linkage : Coupling of a 2-oxoethylthio intermediate with the thiadiazole ring using coupling agents like EDC/HOBt .
Amide bond formation : Reaction of benzo[d][1,3]dioxole-5-carboxylic acid with the thiadiazol-2-amine derivative in dichloromethane .
Q. Critical Steps :
- Purification via column chromatography or recrystallization to isolate intermediates.
- Monitor reaction progress using TLC with UV visualization .
Q. What characterization techniques are essential for confirming structure and purity?
| Technique | Key Data Points | Example from Evidence |
|---|---|---|
| NMR | ¹H/¹³C shifts for aromatic protons, CF₃ | δ 7.5–8.5 ppm (aryl) |
| Mass Spec | Molecular ion peak (m/z 446.5) | ESI+ confirms formula |
| HPLC | Purity >95% (retention time matching) | C18 column, MeCN/H₂O |
| XRD | Crystallographic data for 3D structure | Not reported; requires study |
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Case Example : If one study reports anticancer activity (e.g., IC₅₀ = 10 µM) while another shows no efficacy:
Replicate assays : Use standardized cell lines (e.g., MCF-7, HeLa) and controls.
Assay conditions : Vary pH, serum concentration, or incubation time ( notes pH-dependent antimicrobial activity) .
Target validation : Perform kinase profiling or molecular docking to identify off-target effects .
Data Analysis : Apply statistical tools (e.g., ANOVA) to compare dose-response curves across studies.
Q. What strategies optimize synthesis yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with 15% yield improvement () .
- Solvent optimization : Use DMF for polar intermediates vs. dichloromethane for amide couplings .
- Catalyst screening : Test Pd/C or CuI for cross-coupling steps (unreported for this compound but suggested in analogous syntheses) .
Q. Purity Control :
- Recrystallize in ethanol/water mixtures (80:20 v/v) to remove unreacted starting materials.
- Use preparative HPLC for challenging separations .
Q. What computational approaches elucidate the mechanism of action?
Molecular Docking :
- Use AutoDock Vina to model interactions with EGFR or PARP-1 (common targets for thiadiazoles).
- Key interactions: Carboxamide H-bonding with Asp831 (EGFR) .
MD Simulations :
- Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding entropy .
QSAR Modeling :
- Correlate substituent electronegativity (e.g., CF₃) with IC₅₀ values to design analogs .
Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
